molecular formula C22H14ClF2N3O4S B2772938 ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-45-6

ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2772938
CAS No.: 851949-45-6
M. Wt: 489.88
InChI Key: WGUADIHYCIXRKJ-UHFFFAOYSA-N
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Description

ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as chloro, fluoro, and benzoyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N3O4S/c1-2-32-22(31)18-13-10-33-20(26-19(29)17-14(23)4-3-5-15(17)25)16(13)21(30)28(27-18)12-8-6-11(24)7-9-12/h3-10H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUADIHYCIXRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of Substituents: The chloro, fluoro, and benzoyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine and fluorine gas or their derivatives.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Thienopyridazines: Compounds with similar core structures but different substituents.

    Fluorobenzoyl Derivatives: Compounds with similar benzoyl groups but different core structures.

    Chloro and Fluoro Substituted Compounds: Compounds with similar halogen substituents but different overall structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that belongs to the class of thieno[3,4-d]pyridazines. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H16ClF2N3O4SC_{22}H_{16}ClF_2N_3O_4S, with a molecular weight of approximately 471.9 g/mol. Its complex structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H16ClF2N3O4S
Molecular Weight471.9 g/mol
CAS Number126456-06-2
Chemical ClassThieno[3,4-d]pyridazine

The biological activity of this compound is primarily associated with its interaction with specific biological targets, such as receptors and enzymes involved in various disease processes. Preliminary studies suggest that it may act as an allosteric modulator of the adenosine A1 receptor (A1AR) , influencing receptor signaling pathways that are critical in various physiological responses.

Biological Activity

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit a wide range of biological activities including:

  • Antitumor Activity : Several derivatives have shown potential in inhibiting tumor cell proliferation.
  • Antifungal Properties : Compounds similar to thieno[3,4-d]pyridazines have demonstrated efficacy against various fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation in experimental models.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM.
  • Antifungal Screening : A screening assay against common fungal pathogens revealed that this compound exhibited moderate antifungal activity. The percentage inhibition against Candida albicans and Aspergillus niger was recorded at approximately 45% at a concentration of 50 µg/mL, suggesting its potential as a lead compound for antifungal drug development .
  • Anti-inflammatory Studies : Experimental models have shown that derivatives of this compound can significantly reduce inflammatory markers in vitro and in vivo. This suggests a promising avenue for developing anti-inflammatory therapeutics based on its structural framework .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with ethyl acetoacetate under acidic conditions to construct the thieno[3,4-d]pyridazine core.
  • Step 3 : Introduction of the 2-chloro-6-fluorobenzamido group via coupling reactions (e.g., using DCC or EDC as coupling agents).
    Key reaction conditions include controlled temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like p-toluenesulfonic acid for cyclization .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to assign protons and carbons, particularly distinguishing fluorine-coupled signals.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF).
  • Infrared Spectroscopy (IR) : Identification of key functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What are the key functional groups influencing this compound's reactivity and bioactivity?

  • Methodological Answer :
  • Fluorophenyl groups : Enhance lipophilicity and metabolic stability via C-F bonds.
  • Benzamido moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Thieno[3,4-d]pyridazine core : Dictates π-π stacking interactions and planar geometry for target binding .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Ethanol or ethanol/dioxane mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns for final polishing, especially if biological testing is required .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and byproducts.
  • Machine Learning : Train models on existing reaction data to predict optimal catalysts or solvents.
    Example: ICReDD integrates computational and experimental workflows to reduce trial-and-error in reaction design .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the fluorophenyl, benzamido, or ester groups.
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays.
  • Molecular Docking : Compare binding poses in target proteins (e.g., using AutoDock Vina or Schrödinger).
    Example: Analogues with methoxy or bromo substituents show varied kinase inhibition profiles .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line, assay buffer).
  • Structural Analysis : Use X-ray crystallography to verify compound-target binding modes.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., solvent, concentration) causing discrepancies .

Q. What experimental strategies are effective for studying interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes .

Q. How can the compound's stability under physiological conditions be assessed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to varied pH (1–13), heat (40–60°C), and light.
  • HPLC Monitoring : Track degradation products over time.
  • Mass Spectrometry : Identify hydrolyzed or oxidized derivatives (e.g., loss of ethyl ester group) .

Q. What methodologies are used to design and test novel derivatives with enhanced selectivity?

  • Methodological Answer :
  • Fragment-Based Drug Design : Merge active fragments (e.g., fluorophenyl + pyridazine) to improve affinity.
  • In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models.
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity chromatography .

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